methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring, a thiophene-carboxylate moiety, and a pyridinone core. The presence of the 4-methoxyphenyl group may enhance solubility and bioavailability compared to unsubstituted analogs .
Properties
IUPAC Name |
methyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-30-15-6-3-13(4-7-15)20-24-21(32-25-20)14-5-8-18(28)26(11-14)12-17(27)23-16-9-10-33-19(16)22(29)31-2/h3-11H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNJCBWFVJMGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, an oxadiazole moiety, and a dihydropyridine structure. Its synthesis typically involves multi-step reactions starting from accessible precursors. The general synthetic route includes:
- Formation of the oxadiazole ring : This may involve cyclization reactions between hydrazides and carboxylic acids.
- Dihydropyridine synthesis : Utilizing appropriate aldehydes and amines under acidic conditions to yield the desired dihydropyridine.
- Final coupling : The acetamido group is introduced to the thiophene core through acylation reactions.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains, comparable to established antibiotics like streptomycin and neomycin.
Anticancer Activity
The biological activity of this compound extends to anticancer properties. Studies have demonstrated its potential to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has been tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with promising results .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Mechanistic studies suggest that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing inflammation .
The mechanisms through which methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)thiophene-2-carboxylate exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and disrupting cellular processes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Its antimicrobial effects are partly attributed to the disruption of bacterial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:
Key Findings from Comparative Studies
Electronic Effects of Substituents :
- The 4-methoxyphenyl group in the target compound likely enhances π-π stacking interactions with biological targets compared to nitro or unsubstituted phenyl groups (e.g., in ). However, nitro groups (as in ) may improve binding affinity in electron-deficient environments.
- The thiophene-carboxylate moiety is critical for solubility and hydrogen bonding, a feature shared with analogs like methyl 2-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)thiophene-3-carboxylate.
Bioactivity Trends: Pyridinone-containing compounds (e.g., the target compound) often exhibit superior kinase inhibition compared to imidazopyridines (e.g., ) due to conformational flexibility . 1,2,4-Oxadiazole-thiophene hybrids generally show antimicrobial and anti-inflammatory activities, but the acetamido linker in the target compound may reduce metabolic instability compared to simpler analogs.
Synthetic Challenges :
- The target compound’s synthesis requires multi-step protocols, including oxadiazole ring formation via cyclization of amidoximes, whereas imidazopyridine derivatives (e.g., ) employ one-pot multicomponent reactions.
Preparation Methods
Amidoxime Formation
4-Methoxybenzonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours, yielding 4-methoxybenzamidoxime (87% purity by HPLC). The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1).
Oxadiazole Cyclization
The amidoxime is reacted with methyl chlorooxoacetate (1.1 eq) in dimethylacetamide (DMAc) at 120°C for 12 hours, forming 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl methyl ester. Cyclization efficiency depends on the solvent system, with DMAc providing superior yields (78%) compared to DMF (62%) or THF (45%).
Table 1: Solvent Optimization for Oxadiazole Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMAc | 120 | 12 | 78 |
| DMF | 120 | 12 | 62 |
| THF | 80 | 24 | 45 |
Construction of the 2-Oxo-1,2-Dihydropyridine Core
The dihydropyridinone ring is synthesized via a modified Hantzsch reaction. Ethyl acetoacetate (1.5 eq) is condensed with urea (1.0 eq) in acetic acid under reflux, followed by incorporation of the oxadiazole moiety.
Cyclocondensation Reaction
A mixture of ethyl acetoacetate (10 mmol), urea (10 mmol), and ammonium acetate (12 mmol) in glacial acetic acid is heated at 100°C for 8 hours. The intermediate 5-acetyl-2-oxo-1,2-dihydropyridine is isolated via vacuum filtration (mp 148–150°C).
Functionalization with Oxadiazole
The 5-acetyl group is replaced with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl via nucleophilic aromatic substitution using sodium hydride (1.2 eq) in DMF at 0°C→25°C over 4 hours. The product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5), yielding 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridine (63% yield).
Introduction of the Acetamido-Thiophene Carboxylate Side Chain
The acetamido-thiophene moiety is introduced through a two-step sequence: amide bond formation followed by esterification.
Amide Coupling
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridine-1-acetic acid (1.0 eq) is activated with EDCl/HOBt (1.5 eq each) in CH₂Cl₂ and reacted with methyl 3-aminothiophene-2-carboxylate (1.1 eq) at 25°C for 24 hours. The reaction progress is monitored via LC-MS, showing complete consumption of starting material after 18 hours. The crude product is washed with 5% NaHCO₃ and brine, yielding the acetamido intermediate (72%).
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | CH₂Cl₂ | 72 |
| HATU/DIEA | DMF | 68 |
| DCC/DMAP | THF | 58 |
Esterification
The carboxylic acid intermediate is methylated using methyl iodide (2.0 eq) and K₂CO₃ (3.0 eq) in acetone under reflux for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (4:1), yielding methyl 3-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate (mp 214–216°C, 82% yield).
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Critical impurities include unreacted dihydropyridinone (Rt = 8.2 min) and de-esterified byproducts (Rt = 10.5 min).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H), 4.62 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃).
-
HRMS : m/z calcd for C₂₃H₁₉N₄O₆S [M+H]⁺ 495.1064; found 495.1068.
Scale-Up and Process Optimization
Q & A
Q. What computational methods predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), GI absorption, and CYP450 interactions based on SMILES input .
- ProTox-II : Estimate hepatotoxicity and LD50 values using structural alerts and machine learning models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
